methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H29N5O5S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research on derivatives and related compounds of methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has shown potential in anticancer therapy. For instance, the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have demonstrated promising anticancer properties. These compounds, following a multi-step synthesis process, exhibited significant inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).
Antibacterial and Antifungal Activities
Compounds structurally related to or derived from the core structure of this compound have been investigated for their antibacterial and antifungal activities. Novel carbazole derivatives synthesized from related structures have shown significant antibacterial and antifungal effects, providing a basis for the development of new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Antituberculosis Potential
Further modifications and derivatizations of this compound have led to the discovery of new molecules with antituberculosis activity. Thiazole-aminopiperidine hybrid analogues, designed through molecular hybridization, exhibited inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, highlighting a novel approach for tackling tuberculosis (Jeankumar et al., 2013).
Modulation of Cannabinoid Receptors
Molecular interaction studies involving antagonists structurally related to this compound with CB1 cannabinoid receptors have provided insights into the design of receptor-specific drugs. These studies contribute to our understanding of cannabinoid receptor ligand interactions, paving the way for the development of drugs that can modulate the endocannabinoid system for therapeutic purposes (Shim et al., 2002).
Properties
IUPAC Name |
methyl 5-ethyl-3-[4-(2-oxo-2-piperidin-1-ylethyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O5S/c1-3-14-16(18(25)28-2)17(20-19-14)29(26,27)23-11-9-21(10-12-23)13-15(24)22-7-5-4-6-8-22/h3-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWPEONEHFWLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC(=O)N3CCCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.